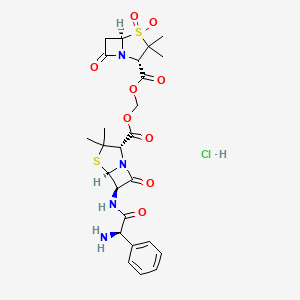

Sultamicillin hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sultamicillin hydrochloride is a mutual prodrug of ampicillin and sulbactam, which is used to treat infections caused by beta-lactamase-producing bacteria. It is an oral form of the penicillin antibiotic combination and is known for its effectiveness in treating bacterial infections of the upper and lower respiratory tract, kidneys, urinary tract, skin, and soft tissues .

Preparation Methods

Sultamicillin hydrochloride is synthesized by esterifying ampicillin and sulbactam. The preparation method involves the following steps:

Drying Raw Materials: The raw materials, excluding sultamicillin, are dried until the water content is less than or equal to 1%.

Mixing: The dried materials are uniformly mixed with sultamicillin.

Tabletting: The mixture is directly tabletted or prepared into granules, capsules, and tablets through dry granulation.

Chemical Reactions Analysis

Sultamicillin hydrochloride undergoes various chemical reactions, including:

Hydrolysis: After oral intake, sultamicillin is hydrolytically cleaved to ampicillin and sulbactam by enzymes in the gut wall.

Oxidation and Reduction: These reactions are not commonly associated with this compound.

Scientific Research Applications

Sultamicillin hydrochloride has a wide range of scientific research applications:

Chemistry: It is used in the study of prodrug mechanisms and the development of new antibiotics.

Biology: The compound is used to understand bacterial resistance mechanisms and the role of beta-lactamase inhibitors.

Industry: It is used in the pharmaceutical industry for the production of antibiotics and related research.

Mechanism of Action

Sultamicillin hydrochloride works by releasing ampicillin and sulbactam into the system after absorption. Ampicillin prevents bacterial cell wall synthesis by binding to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. Sulbactam inhibits beta-lactamase, an enzyme produced by bacteria that can inactivate ampicillin, thus extending the antibiotic’s spectrum of action .

Comparison with Similar Compounds

Sultamicillin hydrochloride is unique due to its combination of ampicillin and sulbactam, which provides a broader spectrum of antibacterial activity. Similar compounds include:

Ampicillin: A penicillin antibiotic used to treat various infections but is susceptible to beta-lactamase-producing bacteria.

Sulbactam: A beta-lactamase inhibitor used in combination with other antibiotics to enhance their effectiveness.

Amoxicillin/Clavulanic Acid: Another combination antibiotic that includes a beta-lactamase inhibitor to extend its spectrum of action

This compound stands out due to its oral bioavailability and effectiveness in treating a wide range of infections.

Properties

CAS No. |

76203-99-1 |

|---|---|

Molecular Formula |

C25H31ClN4O9S2 |

Molecular Weight |

631.1 g/mol |

IUPAC Name |

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C25H30N4O9S2.ClH/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);1H/t14-,15-,16-,17+,18+,21-;/m1./s1 |

InChI Key |

JLBADLWTHWGGNE-CGAOXQFVSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C.Cl |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.